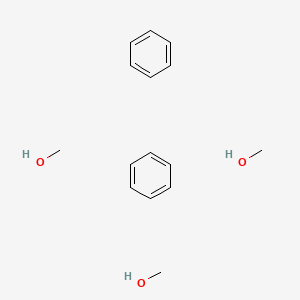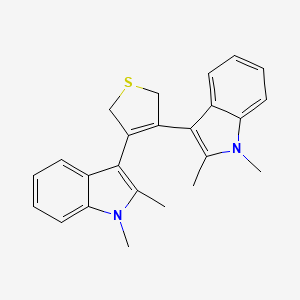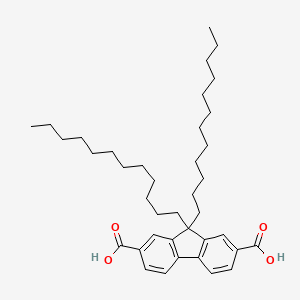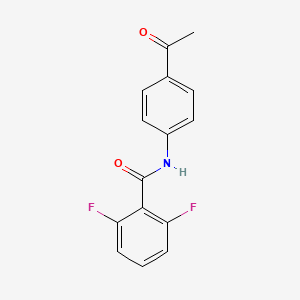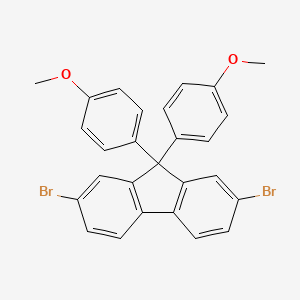![molecular formula C11H15F2O3PSe B14247019 Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester CAS No. 327156-99-0](/img/structure/B14247019.png)
Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester is an organophosphorus compound with the molecular formula C11H15F2O3PSe. This compound is characterized by the presence of a phosphonic acid group, a difluoro(phenylseleno)methyl group, and two ethyl ester groups. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester typically involves the reaction of difluoromethyl phenyl selenide with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the difluoro(phenylseleno)methyl group to other functional groups.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonic acids, and substituted phosphonic esters .
Applications De Recherche Scientifique
Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The difluoro(phenylseleno)methyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the phosphonic acid group can interact with metal ions and other biomolecules, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acid, phenyl-, diethyl ester: Similar structure but lacks the difluoro(phenylseleno)methyl group.
Phosphonic acid, (phenylmethyl)-, diethyl ester: Similar structure but with a phenylmethyl group instead of difluoro(phenylseleno)methyl.
Uniqueness
Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester is unique due to the presence of the difluoro(phenylseleno)methyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential biological activity compared to similar compounds .
Propriétés
Numéro CAS |
327156-99-0 |
|---|---|
Formule moléculaire |
C11H15F2O3PSe |
Poids moléculaire |
343.18 g/mol |
Nom IUPAC |
[diethoxyphosphoryl(difluoro)methyl]selanylbenzene |
InChI |
InChI=1S/C11H15F2O3PSe/c1-3-15-17(14,16-4-2)11(12,13)18-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
Clé InChI |
IDQJXKJIFZIKAX-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(F)(F)[Se]C1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


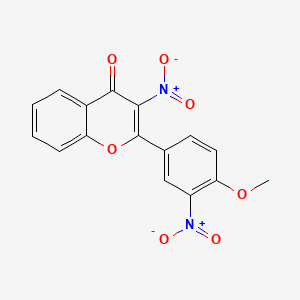

![2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane](/img/structure/B14246961.png)
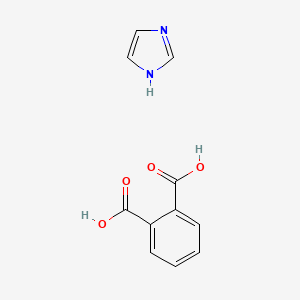
![4H-1-Benzopyran-4-one, 2-[3-(bromomethyl)phenyl]-](/img/structure/B14246966.png)
![N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14246969.png)
![N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide](/img/structure/B14246972.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14246977.png)
